molecular formula C10H11ClO3 B8587862 Ethyl 4-chloro-3-hydroxyphenylacetate

Ethyl 4-chloro-3-hydroxyphenylacetate

Cat. No. B8587862
M. Wt: 214.64 g/mol
InChI Key: AYFUSKRBXHFKCU-UHFFFAOYSA-N
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Patent
US08148572B2

Procedure details

The product of step (iii) (4 g) was added to a solution of acetyl chloride (10 ml) in ethanol (40 ml). The mixture was stirred for 1 h at RT then evaporated under reduced pressure. The residue was purified by flash column chromatography (eluent 2:1 isohexane/EtOAc) to give the subtitle compound (4.4 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][C:3]=1[OH:12].[C:13](Cl)(=O)[CH3:14]>C(O)C>[CH2:13]([O:10][C:9](=[O:11])[CH2:8][C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[C:3]([OH:12])[CH:4]=1)[CH3:14]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)CC(=O)O)O
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (eluent 2:1 isohexane/EtOAc)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(CC1=CC(=C(C=C1)Cl)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.